3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

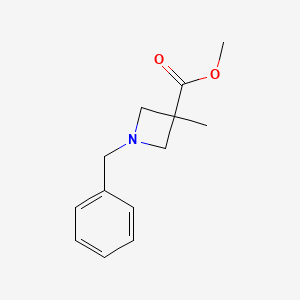

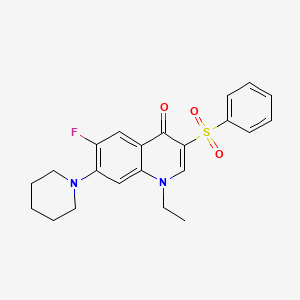

The compound “3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone moiety, a benzenesulfonyl group, a piperidine ring, and a fluoro substituent. Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications

Bioactive Compound Synthesis

Research on derivatives of the benzenesulfonyl and piperidin-1-yl groups has demonstrated a broad spectrum of biological activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown moderate to strong antibacterial activity, highlighting the therapeutic potential of such compounds in addressing bacterial infections (Khalid et al., 2016).

Antimicrobial Evaluation

Fluoroquinolone derivatives, including those with modifications at the C7 position incorporating piperazine moieties, have demonstrated significant antimicrobial efficacy. These compounds were specifically evaluated against common bacterial pathogens in hospital environments, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant P. aeruginosa (CRPA), suggesting a potential role in addressing antibiotic resistance challenges (Po-Ting Chen et al., 2013).

Enzyme Inhibition Studies

Compounds incorporating the benzenesulfonyl and piperidine structures have been evaluated for their inhibitory effects on various enzymes. For example, a series of benzenesulfonamides incorporating 1,3,5-triazine motifs showed moderate activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, enzymes associated with neurodegenerative diseases and pigmentation disorders. These findings indicate the potential of such compounds in the treatment of Alzheimer's, Parkinson's disease, and other conditions related to enzyme dysfunction (Lolak et al., 2020).

Novel Synthetic Routes and Chemical Properties

The synthesis and characterization of new compounds featuring the benzenesulfonyl and piperidine groups have provided insights into their chemical properties and potential applications. For instance, the synthesis of 2,3-tetramethylene-5-arenesulfonamidobenzofurans through reactions involving N-arenesulfonyl-1,4-benzoquinonimines and 1-morpholino(piperidino)-1-cyclohexene demonstrated novel synthetic routes to compounds with potential applications in material science and pharmacology (Titov et al., 1972).

Future Directions

Piperidine derivatives continue to be an area of interest in drug discovery due to their presence in a wide variety of pharmaceuticals . Future research may focus on the synthesis of new piperidine derivatives, their biological evaluation, and the development of more efficient and cost-effective synthesis methods .

properties

IUPAC Name |

3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-2-24-15-21(29(27,28)16-9-5-3-6-10-16)22(26)17-13-18(23)20(14-19(17)24)25-11-7-4-8-12-25/h3,5-6,9-10,13-15H,2,4,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRGRIZBQBDLEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2684002.png)

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2684004.png)

![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2684006.png)

![N-(4-ethylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2684012.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)aniline](/img/structure/B2684013.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide](/img/structure/B2684014.png)

![3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2684015.png)

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B2684021.png)